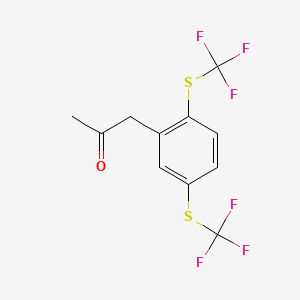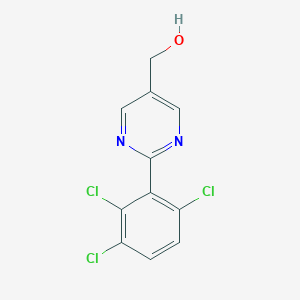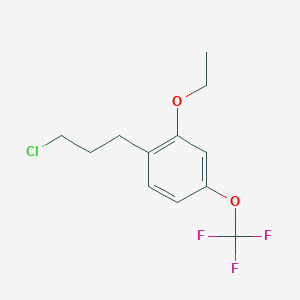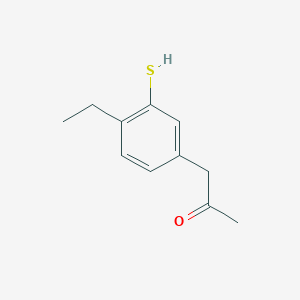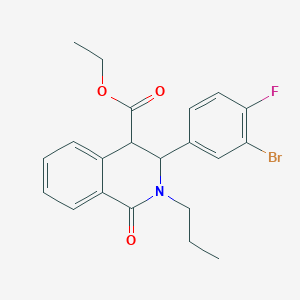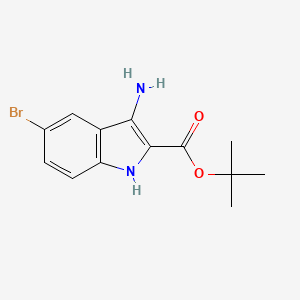
tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom on the indole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, using palladium catalysts and suitable boronic acids or alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to study these activities and develop new therapeutic agents.
Medicine: The compound can be used in medicinal chemistry to design and synthesize new drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 5-amino-3-bromo-1H-indole-1-carboxylate: Similar structure but with different substitution pattern.
tert-Butyl 1-indolecarboxylate: Lacks the amino and bromine substituents, making it less versatile in certain reactions.
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar but lacks the amino group, affecting its reactivity and applications.
The unique combination of substituents in this compound makes it a valuable compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C13H15BrN2O2 |
|---|---|
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)11-10(15)8-6-7(14)4-5-9(8)16-11/h4-6,16H,15H2,1-3H3 |
Clave InChI |
FEBPCEKXRNCFGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


